molecular formula C12H9NO3 B5865042 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid

3-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B5865042
M. Wt: 215.20 g/mol
InChI Key: XBIODRDXFUJXFH-UHFFFAOYSA-N
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Description

3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with a formyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method includes the reaction of 2-formylpyrrole with a benzoic acid derivative under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in biological molecules, further influencing its biological effects .

Comparison with Similar Compounds

  • 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
  • 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid
  • 2-Formylpyrrole derivatives

Uniqueness: 3-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(2-formylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-11-5-2-6-13(11)10-4-1-3-9(7-10)12(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIODRDXFUJXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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